N2-Benzoyl-2'-deoxy-5'-O-DMT-D-guanosine
Overview
Description
“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is a chemical compound used in scientific research. It plays a significant role in the synthesis of nucleoside analogs and anti-viral drugs targeting diseases such as HIV and hepatitis C . Its unique chemical structure allows for further modification, making it a versatile tool in drug development and pharmaceutical research .
Molecular Structure Analysis
The molecular formula of “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is C38H35N5O7 . Its average mass is 673.714 Da and its monoisotopic mass is 673.253662 Da .Physical And Chemical Properties Analysis
“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has a molecular weight of 673.7 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of Oligonucleotides
“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules . These oligonucleotides can be used in genetic testing, research, and forensics.
Phosphoramidite Chemistry
This compound plays a crucial role in phosphoramidite chemistry, which is a common method used for the synthesis of DNA and RNA . It’s particularly useful in solid-phase oligonucleotide synthesis .
Proteomics Research
“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” is also a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Molecular Recognition Studies
The compound can be used in studies of molecular recognition, such as the Watson-Crick base pairing between two complementary oligonucleotide strands . This is one of the most remarkable examples of molecular recognition .
Non-standard Base Pair Research
It can be used in the research of non-standard base pairs, like the base pair formed between 2’-deoxyisocytidine and 2’-deoxyisoguanosine . This research could potentially expand our understanding of DNA and its functions.
Primitive Nucleic Acids Research
The compound can be used in research related to primitive nucleic acids, which are thought to have been components of early life forms .
Safety and Hazards
The safety and hazards associated with “N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” are not detailed in the search results. It’s important to note that this compound is intended for research or manufacturing use only and is not intended for human or veterinary use.
Future Directions
“N2-Benzoyl-2’-deoxy-5’-O-DMT-D-guanosine” has potential applications in nucleic acid synthesis and as a precursor for modified DNA and RNA molecules. Its role in the synthesis of nucleoside analogs and anti-viral drugs suggests it may have future applications in the treatment of diseases such as HIV and hepatitis C .
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUYPNDIDSPRHU-DCMFLLSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5NC(=NC6=O)NC(=O)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.